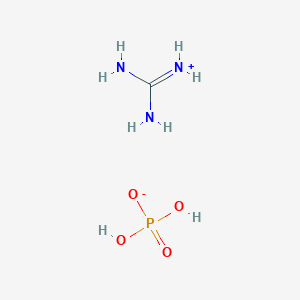

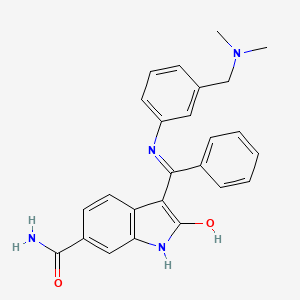

![molecular formula C₁₅H₁₆N₂O₃ B1141416 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid CAS No. 1185251-08-4](/img/structure/B1141416.png)

2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid often involves multi-step reactions, starting from basic naphthalene derivatives. For example, a related compound, 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized from naphthalene-2,3-diol in a process involving methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, Curtius reaction, followed by hydrogenolysis and demethylation, achieving an overall yield of 44% (Göksu et al., 2003).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid. Crystallographic and spectroscopic elucidation, for instance, of related compounds, provides insights into their molecular frameworks and inter- and intramolecular interactions. Such analysis often reveals the planarity of molecular frameworks and the orientation of substituent groups, which are vital for predicting the compound's reactivity and interaction with other molecules (Abdel-Jalil et al., 2015).

科学的研究の応用

Bioconjugation and Protein Modification

2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid, and its analogues like 2-naphthol analogue of tyrosine, have been explored in the genetic incorporation into proteins in Escherichia coli. This process is facilitated through directed evolution of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. The chemoselective azo coupling reactions between the 2-naphthol group and diazotized aniline derivatives demonstrate high efficiency, excellent selectivity, and require mild conditions. This advancement opens avenues for precise protein modifications and the development of functional proteins with tailored properties for various scientific applications (Chen & Tsao, 2013).

Fluorescence Derivatization

The compound has been coupled with the amino group of various amino acids to serve as a fluorescent derivatizing agent. The derivatives showcase strong fluorescence, with emissions in both short and long wavelengths, making them beneficial for biological assays and molecular imaging. This application is critical for enhancing the visualization and analysis of biological samples, contributing to advancements in fields like biochemistry and molecular biology (Frade et al., 2007).

Enantiomeric Purity Enhancement

The compound has been used in the preparation of single enantiomers of amino acid derivatives like 2-naphthylalanine. The process involves asymmetric hydrogenation and has been optimized for multikilogram scale production. The resulting compounds maintain high enantiomeric purity, making them valuable for pharmaceutical applications and the synthesis of enantiomerically pure drugs and compounds (Boaz et al., 2005).

Synthesis of Specifically Labeled Peptides

2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid derivatives have been utilized in the synthesis of specifically labeled peptides, serving as an important tool in the study of peptide structures and dynamics. This application is particularly significant in the field of proteomics and drug development, where understanding peptide interactions and structures is crucial (Parnes & Shelton, 1986).

特性

IUPAC Name |

3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZCXMNMUMGDJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-acetyl-2-naphthalenyl)amino]Alanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

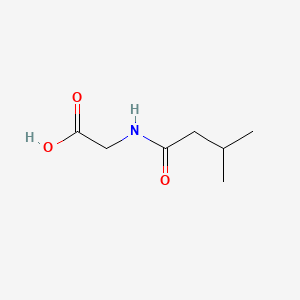

![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)